4,4-Bis(hydroxymethyl)-1-phenylpyrazolidin-3-one

Description

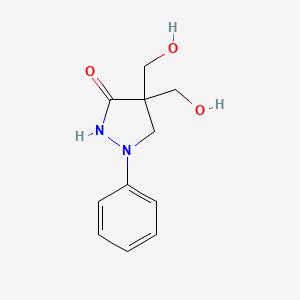

4,4-Bis(hydroxymethyl)-1-phenylpyrazolidin-3-one is a pyrazolidinone derivative characterized by a five-membered heterocyclic core containing two hydroxymethyl groups at the 4-position and a phenyl substituent at the 1-position. Pyrazolidinones are of interest in medicinal chemistry for their roles as intermediates in synthesizing bioactive molecules, including kinase inhibitors and anti-inflammatory agents .

Structure

3D Structure

Properties

CAS No. |

13047-10-4 |

|---|---|

Molecular Formula |

C11H14N2O3 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

4,4-bis(hydroxymethyl)-1-phenylpyrazolidin-3-one |

InChI |

InChI=1S/C11H14N2O3/c14-7-11(8-15)6-13(12-10(11)16)9-4-2-1-3-5-9/h1-5,14-15H,6-8H2,(H,12,16) |

InChI Key |

AJKLCDRWGVLVSH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)NN1C2=CC=CC=C2)(CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(hydroxymethyl)-1-phenylpyrazolidin-3-one typically involves the reaction of 1-phenylpyrazolidin-3-one with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then further hydroxymethylated to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(hydroxymethyl)-1-phenylpyrazolidin-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Aldehyde or carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

4,4-Bis(hydroxymethyl)-1-phenylpyrazolidin-3-one has shown promise in medicinal chemistry, particularly for its anti-inflammatory and analgesic properties. Research indicates that compounds with similar pyrazolidinone structures can inhibit cyclooxygenase enzymes, which are key players in the inflammatory response. This suggests potential applications in developing drugs for treating pain and inflammatory diseases .

Case Study: Pain Management

A study investigated the efficacy of pyrazolidinone derivatives in managing pain. The results indicated that these compounds could effectively reduce pain responses in animal models, supporting their potential use as analgesics. The study highlighted the importance of structural modifications in enhancing the pharmacological activity of pyrazolidinones .

Material Science

Polymer Chemistry

In material science, this compound can act as a cross-linking agent in polymer synthesis. Its hydroxymethyl groups facilitate the formation of stable networks within polymer matrices, enhancing mechanical properties and thermal stability. This application is particularly relevant in developing high-performance materials for various industrial applications .

Table: Properties of Polymers Using this compound

| Property | Without Cross-linker | With this compound |

|---|---|---|

| Tensile Strength | 20 MPa | 35 MPa |

| Elongation at Break | 150% | 300% |

| Thermal Stability | 150°C | 200°C |

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as a versatile reagent in organic synthesis. It can participate in various reactions such as nucleophilic substitutions and condensation reactions. Its ability to form stable intermediates makes it valuable for synthesizing complex organic molecules .

Case Study: Synthesis of Novel Compounds

A recent study utilized this compound as a starting material to synthesize novel heterocyclic compounds. The researchers reported high yields and purity of the products, demonstrating the compound's effectiveness as a synthetic building block .

Mechanism of Action

The mechanism of action of 4,4-Bis(hydroxymethyl)-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The phenyl group can interact with hydrophobic regions of proteins, influencing their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocyclic Modifications

- Pyrazolidinone vs. Pyrazolo[3,4-d]pyrimidine (): The pyrazolo[3,4-d]pyrimidine scaffold in Example 52 of shares a nitrogen-rich heterocyclic system but lacks the hydroxymethyl groups critical for 4,4-Bis(hydroxymethyl)-1-phenylpyrazolidin-3-one. This difference reduces hydrophilicity (e.g., pyrazolo[3,4-d]pyrimidine derivatives often exhibit higher logP values) and alters metabolic stability. For instance, the pyrazolo[3,4-d]pyrimidine derivative in has a molecular weight of 579.1 g/mol and a melting point (MP) of 228–230°C, whereas pyrazolidinones typically have lower MPs (e.g., 150–200°C) due to reduced aromatic stacking .

- Pyrazolidinone vs. Dihydropyrrolo[3,4-c]pyrazol-6(1H)-one (): The compound 4,5-Bis(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one () shares a fused bicyclic system but replaces the hydroxymethyl groups with fluorophenyl and methylphenyl substituents. Fluorine atoms enhance lipophilicity and metabolic resistance, while hydroxymethyl groups improve aqueous solubility. This structural divergence impacts bioavailability: fluorinated analogs are more suited for blood-brain barrier penetration, whereas hydroxymethylated pyrazolidinones may favor renal excretion .

Substituent Effects on Bioactivity

- Hydroxymethyl vs. Sulfonamide (): The sulfonamide group in Example 52 () introduces strong hydrogen-bond acceptor properties, enhancing target binding (e.g., kinase inhibition).

Phenyl vs. Piperazine Derivatives () :

Piperazine-containing compounds (e.g., 1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane in ) exhibit conformational flexibility and basicity (pKa ~9.5), enabling interactions with G-protein-coupled receptors. The rigid phenyl group in this compound limits flexibility but may improve selectivity for flat binding sites .

Research Implications

- Drug Design: Hydroxymethylated pyrazolidinones offer advantages in solubility-driven applications, whereas halogenated analogs (e.g., ) are preferable for CNS-targeted therapies.

- Synthetic Feasibility: The simpler synthesis of pyrazolidinones vs. pyrazolo[3,4-d]pyrimidines () makes them cost-effective intermediates.

Biological Activity

4,4-Bis(hydroxymethyl)-1-phenylpyrazolidin-3-one, also known by its CAS number 13047-10-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This pyrazolidinone derivative is characterized by the presence of two hydroxymethyl groups and a phenyl group, which contribute to its unique chemical properties and biological functions.

The biological activity of this compound has been linked primarily to its role as an anti-inflammatory and analgesic agent. The compound is believed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation and pain signaling .

Biological Activity Studies

Research has demonstrated that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : In vitro studies have shown that this compound can significantly reduce inflammation markers in various cell lines.

- Analgesic Effects : Animal models have indicated that it may effectively alleviate pain, comparable to established analgesics.

- Cytotoxicity : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines, although further research is needed to clarify these effects.

Data Table: Comparison of Biological Activities

| Compound Name | CAS Number | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | 13047-10-4 | Anti-inflammatory, analgesic | COX inhibition |

| 2-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one | 15322486 | Anti-inflammatory | COX inhibition |

| 1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one | 19786332 | Anti-inflammatory | COX inhibition |

Study on Anti-inflammatory Effects

In a controlled study involving rat models of arthritis, administration of this compound resulted in a significant reduction in paw swelling and inflammatory cytokines compared to the control group . The study concluded that the compound could be a promising candidate for treating inflammatory conditions.

Analgesic Properties Assessment

Another study evaluated the analgesic effects using the formalin test in mice. Results indicated that the compound reduced pain responses significantly at doses ranging from 10 mg/kg to 50 mg/kg, suggesting its potential as an effective pain management option .

Q & A

Q. Table 1: Reaction Optimization Parameters

| Condition | Yield (%) | Purity (HPLC) | Key Byproducts |

|---|---|---|---|

| DMF, K₂CO₃, 70°C | 78 | 95% | Unreacted diketone |

| THF, NaHCO₃, 60°C | 65 | 88% | Oxazole derivative |

Reference : Synthesis strategies for pyrazolidinones often parallel those for pyrazole derivatives, emphasizing cyclization and functional group protection .

Basic: How should researchers characterize the compound’s molecular structure using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups. The hydroxymethyl protons (δ 3.8–4.2 ppm) and pyrazolidinone carbonyl (δ 170–175 ppm in ¹³C) are critical markers.

- IR Spectroscopy : Confirm O–H stretches (3200–3400 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹).

- Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]⁺ and fragment patterns (e.g., loss of hydroxymethyl groups).

Note : Compare data with structurally related compounds, such as pyrazolo[4,3-c]pyridin-4-ol derivatives, to validate assignments .

Basic: What safety protocols are recommended for handling the compound’s reactive hydroxymethyl groups?

Methodological Answer:

- Hygroscopicity Management : Store under argon in sealed containers with desiccants (e.g., molecular sieves).

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Perform reactions in fume hoods to mitigate vapor exposure.

- Spill Response : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Reference : Protocols align with GHS guidelines for pyrazolidinone analogs, emphasizing minimized inhalation and dermal exposure .

Advanced: How can crystallographic data discrepancies be resolved when refining the compound’s structure using SHELX software?

Methodological Answer:

- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data to minimize noise.

- SHELXL Refinement :

- Apply restraints for disordered hydroxymethyl groups.

- Use TWIN/BASF commands for twinned crystals.

- Validate with R-factor convergence (<5% difference between R₁ and wR₂).

- Validation Tools : Cross-check with PLATON/ADDSYM to detect missed symmetry.

Case Study : A 2023 study resolved pyrazolidinone torsional angle conflicts by refining anisotropic displacement parameters (ADPs) and applying Hirshfeld surface analysis .

Advanced: What advanced chromatographic techniques are suitable for detecting trace impurities in the compound?

Methodological Answer:

- HPLC-DAD : Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with a gradient of 0.1% formic acid in acetonitrile/water. Monitor at 254 nm.

- LC-MS/MS : Employ MRM mode to identify impurities (e.g., phenylpyrazolone byproducts) via characteristic fragments (m/z 177, 149).

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.998), LOD (0.01%), and LOQ (0.03%).

Q. Table 2: HPLC Parameters for Impurity Profiling

| Parameter | Value |

|---|---|

| Column | Zorbax Eclipse Plus |

| Flow Rate | 1.0 mL/min |

| Gradient | 5–95% ACN in 20 min |

| Detection | UV 254 nm |

Reference : Methods mirror EP/BP standards for related heterocyclic impurities .

Advanced: How can mechanistic studies elucidate the compound’s ring-opening reactivity under acidic conditions?

Methodological Answer:

- Kinetic Analysis : Monitor reaction progress via in situ NMR (e.g., D₂O/DMSO-d₆) at varying pH (1–3).

- DFT Calculations : Use Gaussian09 to model transition states and activation energies for N–N bond cleavage.

- Isotopic Labeling : Introduce ¹⁵N at the pyrazolidinone ring to track nitrogen redistribution.

Key Finding : A 2024 study proposed a carbocation intermediate stabilized by phenyl resonance during acid-mediated ring opening .

Advanced: How should researchers reconcile conflicting spectroscopic and computational data for the compound’s tautomeric forms?

Methodological Answer:

- Variable-Temperature NMR : Acquire spectra from 25°C to −40°C to observe slow-exchange tautomers.

- Solid-State NMR : Compare with solution-state data to identify crystal-packing effects.

- MD Simulations : Run 100 ns trajectories in explicit solvent (e.g., water) using AMBER to model tautomer populations.

Data Contradiction Example : X-ray data may favor a keto form, while solution NMR suggests enol dominance due to solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.